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Compound of Interest

Compound Name: N-Xantphos

Cat. No.: B1684198

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and
catalytic applications of novel substituted N-Xantphos derivatives. N-Xantphos, or 4,5-
bis(diphenylphosphino)phenoxazine (also known as Nixantphos), is a versatile ligand scaffold
that has garnered significant attention in the field of homogeneous catalysis. Its unique
electronic and steric properties, particularly the deprotonatable N-H moiety, offer a valuable
handle for synthetic modification, allowing for the fine-tuning of the ligand's performance in
various catalytic transformations. This guide details the synthesis of the parent N-Xantphos
ligand and its subsequent functionalization at the nitrogen atom, presenting key quantitative
data in structured tables and providing detailed experimental protocols. Furthermore, it
visualizes key synthetic workflows and catalytic cycles using Graphviz diagrams to facilitate a
deeper understanding of the underlying chemical processes.

Introduction to N-Xantphos and its Derivatives

N-Xantphos is a chelating aryldiphosphine ligand featuring a phenoxazine backbone. This
structure imparts a well-defined bite angle and electronic properties that are highly effective in
stabilizing transition metal catalysts. A key feature of N-Xantphos is the presence of a
secondary amine (N-H) group within the phenoxazine core. This N-H bond can be
deprotonated under basic conditions, leading to a ligand with enhanced electron-donating
properties and the potential for cooperative effects in catalysis.[1] The ability to readily
functionalize this nitrogen atom allows for the synthesis of a diverse library of N-substituted
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derivatives, enabling the systematic investigation of ligand effects on catalytic activity and
selectivity. These derivatives have shown exceptional performance in a range of cross-coupling
reactions, including those involving challenging substrates like aryl chlorides.[2][3]

Synthesis of N-Xantphos (Nixantphos)

The parent ligand, 4,5-bis(diphenylphosphino)phenoxazine, serves as the crucial starting
material for all N-substituted derivatives. Its synthesis is typically achieved through a multi-step
procedure.

Experimental Protocol: Synthesis of 4,5-
bis(diphenylphosphino)phenoxazine

This protocol is adapted from literature procedures.[4]
Materials:

Phenoxazine

n-Butyllithium (n-BuLi) in hexanes

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

Chlorodiphenylphosphine (Ph2PCl)

Anhydrous tetrahydrofuran (THF)

Anhydrous diethyl ether (Et20)

Degassed water

Standard Schlenk line and glassware

Procedure:

e Lithiation: To a solution of phenoxazine in anhydrous THF under an inert atmosphere (e.g.,
argon or nitrogen), add TMEDA. Cool the mixture to 0 °C and slowly add n-butyllithium. Allow
the reaction to stir at room temperature for several hours to ensure complete dilithiation.
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e Phosphinylation: Cool the resulting deep-colored solution to -78 °C. Slowly add a solution of
chlorodiphenylphosphine in anhydrous THF. After the addition is complete, allow the reaction
mixture to warm to room temperature and stir overnight.

e Quenching and Extraction: Carefully quench the reaction with degassed water. Extract the
agueous layer with diethyl ether.

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. The crude product can be purified by column
chromatography on silica gel or by recrystallization from a suitable solvent system (e.qg.,
dichloromethane/hexane) to afford 4,5-bis(diphenylphosphino)phenoxazine as a solid.

Property Value
Appearance Yellowish solid
Molecular Formula C36H27NOP2
Molecular Weight 551.55 g/mol

8 7.27-7.17 (m, 20H, PPhz), 6.58 (t, 2H), 6.34

1H NMR (CDCI
(CDCE) (d, 2H), 5.97 (d, 2H), 5.16 (s, 1H, NH) ppm[4]

31P NMR (CDCls) & -19.0 ppm[4]
Mass Spec (m/z) 552.1633 [M+H]*[4]
P-.-P distance 4.255(2) A[5]

Synthesis of N-Substituted N-Xantphos Derivatives

The functionalization of the N-H group in N-Xantphos is a key strategy for modifying its
properties. N-alkylation and N-arylation are common transformations.

N-Alkylation: Synthesis of N-Benzyl-Nixantphos

N-alkylation can be achieved by deprotonating the N-H group with a suitable base, followed by
reaction with an alkyl halide.
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This protocol is adapted from literature procedures.[1]

Materials:

4,5-bis(diphenylphosphino)phenoxazine (Nixantphos)

Sodium hydride (NaH) or Potassium bis(trimethylsilyl)amide (KHMDS)

Benzyl bromide

Anhydrous dimethylformamide (DMF) or Tetrahydrofuran (THF)

Standard Schlenk line and glassware
Procedure:

o Deprotonation: To a solution of Nixantphos in anhydrous DMF or THF under an inert
atmosphere, add sodium hydride (or another suitable base like KHMDS) at 0 °C. Stir the
mixture at room temperature for a specified time to ensure complete deprotonation, which is
often indicated by a color change.

» Alkylation: Cool the solution to 0 °C and add benzyl bromide dropwise. Allow the reaction to
warm to room temperature and stir overnight.

o Work-up and Purification: Quench the reaction with water and extract the product with an
organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over
anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product
can be purified by column chromatography on silica gel to yield N-benzyl-Nixantphos.

Synthesis Workflow
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Caption: General workflow for the synthesis of N-substituted Nixantphos derivatives.

Catalytic Applications of N-Substituted N-Xantphos
Derivatives

N-substituted N-Xantphos derivatives have demonstrated remarkable efficacy in various
palladium-catalyzed cross-coupling reactions. The electronic nature of the N-substituent can
significantly influence the catalytic activity.

Palladium-Catalyzed Cross-Coupling of Aryl Chlorides

One of the standout applications of N-Xantphos derivatives is in the challenging cross-
coupling of unactivated aryl chlorides. The deprotonated N-Xantphos ligand, in particular,
forms a highly active catalyst system with palladium, enabling reactions to proceed at room

temperature.[1]

Quantitative Data on Catalytic Performance

The following table summarizes the performance of N-Xantphos and its N-benzyl derivative in
the palladium-catalyzed deprotonative cross-coupling of diphenylmethane with 1-chloro-4-tert-
butylbenzene.[1]
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Catalyst

. . Temperatur ) )
Ligand Loading Base °C) Time (h) Yield (%)
e o
(mol%)
. 10
Nixantphos KHMDS 24 12 >95
(Pd(OAC)z2)
N-Benzyl- 10
_ KHMDS 24 12 <2
Nixantphos (Pd(OAC)2)
10
Xantphos KHMDS 24 12 0
(Pd(OAC)z2)

These results highlight the crucial role of the deprotonatable N-H group in achieving high
catalytic activity. The neutral N-benzyl derivative and the parent Xantphos ligand are
significantly less effective under these conditions.[1]

Proposed Catalytic Cycle

The enhanced reactivity of the deprotonated Nixantphos-palladium system is attributed to a
cooperative effect where the anionic nitrogen atom facilitates the oxidative addition of the aryl
chloride to the palladium center.
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Caption: Proposed catalytic cycle for the Pd-Nixantphos catalyzed cross-coupling.
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Conclusion

The synthesis of novel substituted N-Xantphos derivatives offers a powerful strategy for the
development of highly efficient and selective catalysts. The readily functionalizable nitrogen
atom in the phenoxazine backbone provides a versatile platform for tuning the ligand's
electronic and steric properties. The deprotonated N-H moiety, in particular, has been shown to
play a critical role in activating challenging substrates such as aryl chlorides in palladium-
catalyzed cross-coupling reactions. The detailed experimental protocols and compiled data in
this guide serve as a valuable resource for researchers and scientists in the fields of catalysis
and drug development, facilitating the exploration and application of this promising class of
ligands. Further investigations into a broader range of N-substituents are anticipated to unlock
new catalytic capabilities and expand the synthetic utility of N-Xantphos derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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